Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Genz-123346 is a glucosylceramide synthase inhibitor (IC50 = 14 nM). It reduces hepatic levels of glucosylceramide and triglycerides as well as blood levels of alanine aminotransferase (ALT), hemoglobin A1c, and non-fasting glucose in ob/ob mice when administered at a dose of 120 mg/kg per day. Genz-123346 (125 mg/kg per day) also decreases hepatic fat mass and reduces the size and number of hepatic lipid droplets in diet-induced obese mice. Genz-123346 is a fatty acid amide derivative that acts as a highly potent and specific inhibitor of Glucosylceramide Synthase (GL1 synthase; IC50 = 14 nM for ganglioside GM1 inhibition). Exposure of cells to Genz-123346 and to other GCS inhibitors at nontoxic concentrations can enhance the killing of tumor cells by cytotoxic anti-cancer agents.
Laniquidar has been used in trials studying the treatment of Breast Cancer. Laniquidar is a stereoisomer of verapamil and third-generation P-glycoprotein inhibitor. Laniquidar inhibits the drug efflux pump P-glycoprotein, resulting in higher concentrations of antineoplastic agents in tumor cells that are multi-drug resistant due to the overexpression of P-glycoprotein. (NCI04)
GNE-317 is a dual inhibitor of PI3Kα and the mammalian target of rapamycin (mTOR; apparent Kis = 2 and 9 nM, respectively). It inhibits the proliferation of PC3 prostate cancer and A172 glioblastoma cells with EC50 values of 132 and 240 nM, respectively. GNE-317 (10-40 mg/kg) reduces tumor growth in a U87MG/M glioblastoma mouse xenograft model. GNE-317 is a potent and selective PI3K inhibitor with potential anticncer activity. GNE-317 targets the PI3K pathway and can cross the Blood–Brain Barrier. GNE-317 was identified as having physicochemical properties predictive of low efflux by P-gp and BCRP. Studies in transfected MDCK cells showed that GNE-317 was not a substrate of either transporter. GNE-317 markedly inhibited the PI3K pathway in mouse brain, causing 40% to 90% suppression of the pAkt and pS6 signals up to 6-hour postdose.
ONT-093 is an orally bioavailable inhibitor of P-glycoprotein (P-gp). In pre-clinical studies, ONT-093 could inhibit P-gp and reverse multidrug resistance at nM concentrations with no effect on paclitaxel pharmacokinetics.
Inhibition of cardiac late sodium current (late INa) is a strategy to suppress arrhythmias and sodium-dependent calcium overload associated with myocardial ischemia and heart failure. GS967 is a selective inhibitor of late INa that has been shown to suppress experimentally induced arrhythmias in rabbit myocytes and hearts. It can inhibit A. sulcata toxin II–induced late INa in ventricular myocytes and isolated hearts with IC50 values of 0.13 and 0.21 µM, respectively. GS967 causes minimal inhibition of the delayed-rectifier potassium current nor does it affect L- or T-type calcium channel currents, sodium-calcium exchanger currents, or a panel of 162 receptors, ion channels, transporters, and enzymes. GS967, also known as GS-458967, is a highly selective late sodium channel current blocker. The selective inhibition of late INa with GS967 can exert antiarrhythmic effects by suppressing EAD- and DAD-mediated extrasystolic activity in PFs and PV and SVC sleeve preparations. Selective late INa inhibition with GS967 exerts potent protective effects against ischemia-induced depolarization and repolarization abnormalities in both atria and ventricles.
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that up-regulates many xenobiotic metabolizing enzymes, particularly in response to planar aromatic hydrocarbons. CH 223191 is a potent and specific antagonist of AhR that blocks activation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD, IC50 = 0.03 µM). It prevents the induction of cytochrome P450 1A1 by TCDD in HepG2 cells and in livers of mice. Through its effects on AhR, CH 223191 suppresses Th17 cell differentiation both in vitro and in vivo and alters the expression of homeobox transcription factors necessary for the differentiation of embryonic stem cells to cardiomyocytes. Potent and selective aryl hydrocarbon receptor (AhR) antagonist CH 223191 is a specific and potent antagonist to the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor that is involved in drug and xenobiotic metabolism. Unlike other AhR antagonists, it does not react with the estrogen receptor and is observed to effect AhR-dependent reporter gene expression in human, mouse, rat, and guinea pig cell lines. CH223191 is reported to exhibit AHR-independent pro-proliferative properties. CH223191 is a potent and specific aryl hydrocarbon receptor (AhR) antagonist. CH223191 can prevent 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a widespread environmental pollutant with many toxic effects, including endocrine disruption, reproductive dysfunction, immunotoxicity, liver damage, and cancer. CH223191 potently inhibits TCDD-induced AhR-dependent transcription. In addition, CH-223191 blocked the binding of TCDD to AhR and inhibited TCDD-mediated nuclear translocation and DNA binding of AhR. These inhibitory effects of CH-223191 prevented the expression of cytochrome P450 enzymes, target genes of the AhR. CH-223191, may be a useful agent for the study of AhR-mediated signal transduction and the prevention of TCDD-associated pathology.
Ezogabine is a substituted aniline that is benzene-1,2,4-triamine bearing ethoxycarbonyl and 4-fluorobenzyl substituents at positions N-1 and N-4 respectively. An anticonvulsant used to treat seizures associated with epilepsy in adults. It has a role as an anticonvulsant and a potassium channel modulator. It is a carbamate ester, an organofluorine compound, a substituted aniline and a secondary amino compound. It is functionally related to a benzene-1,2,4-triamine. Ezogabine is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance. Ezogabine (D23129) is a close structural analog of the centrally acting analgesic flupitrine. It is a neuronal potassium channel opener being developed as a first-in-class antiepileptic drug (AED) and is currently being studied in Phase 3 trials as an adjunctive treatment for partial-onset seizures in adult patients with refractory epilepsy. FDA approved in June 10, 2011 under the name of ezogabine. Ezogabine is a Potassium Channel Opener. The mechanism of action of ezogabine is as a Potassium Channel Opener. Ezogabine, which is known as retigabine in Europe, is a unique anticonvulsant used largely as an adjunctive agent in the treatment of partial seizures. Therapy with ezogabine has not been associated with serum aminotransferase elevations, and clinically apparent liver injury from ezogabine has yet to be reported and must be rare, if it occurs at all.